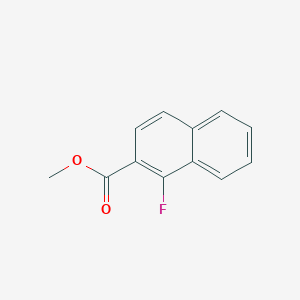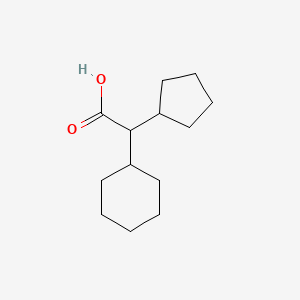
Cyclohexyl(cyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexaneacetic acid, α-cyclopentyl- is an organic compound with the molecular formula C14H22O2 It is a derivative of cyclohexane and acetic acid, where the acetic acid moiety is substituted with a cyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneacetic acid, α-cyclopentyl- typically involves the following steps:
Cyclohexane to Cyclohexanone: Cyclohexane is oxidized to cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Cyclohexanone to Cyclohexylacetic Acid: Cyclohexanone undergoes a Grignard reaction with ethyl magnesium bromide to form cyclohexylacetic acid.
Cyclohexylacetic Acid to α-Cyclopentyl-Cyclohexaneacetic Acid: The final step involves the alkylation of cyclohexylacetic acid with cyclopentyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of cyclohexaneacetic acid, α-cyclopentyl- can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as palladium on carbon can be employed to facilitate hydrogenation steps, and advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexaneacetic acid, α-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexaneacetic acid derivatives with additional functional groups.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various cyclohexaneacetic acid derivatives, alcohols, and halogenated compounds.
Applications De Recherche Scientifique
Cyclohexaneacetic acid, α-cyclopentyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexaneacetic acid, α-cyclopentyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylacetic acid: Similar structure but lacks the cyclopentyl group.
Cyclopentylacetic acid: Contains a cyclopentyl group but lacks the cyclohexane ring.
Cyclohexanepropionic acid: Similar to cyclohexaneacetic acid but with a propionic acid moiety.
Uniqueness
Cyclohexaneacetic acid, α-cyclopentyl- is unique due to the presence of both cyclohexane and cyclopentyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
5441-75-8 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-cyclohexyl-2-cyclopentylacetic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |
Clé InChI |
YPTKBGIFVCKXAY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


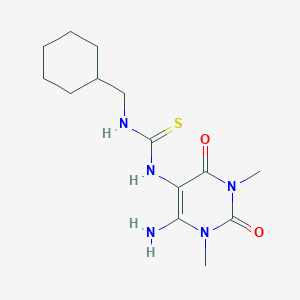
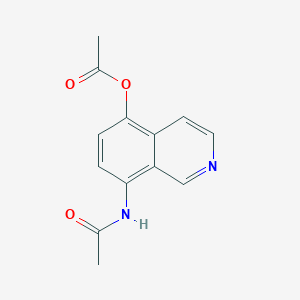
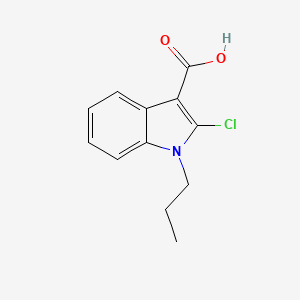
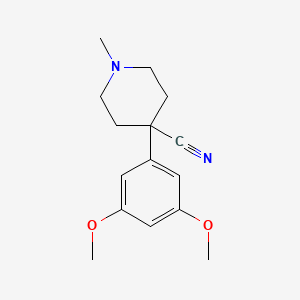
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
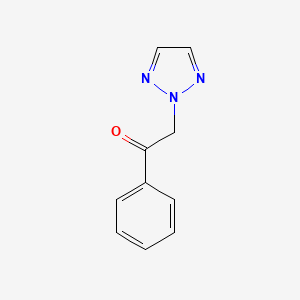
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
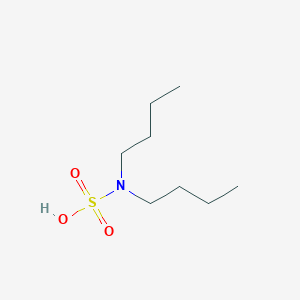
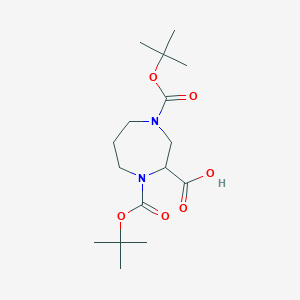

![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
